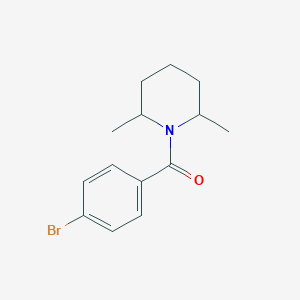![molecular formula C20H19NO3 B14911009 2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B14911009.png)
2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile is an organic compound with the molecular formula C20H19NO3. This compound is characterized by its complex structure, which includes an allyl group, an ethoxy group, a formyl group, and a benzonitrile moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for such compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, palladium catalysts, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can participate in various chemical reactions, such as Suzuki–Miyaura coupling, where it forms new carbon–carbon bonds through the catalytic action of palladium . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile include:
- Methyl 2-(2-allyl-6-ethoxy-4-formylphenoxy)acetate
- Other derivatives of benzonitrile and phenoxy compounds
Uniqueness
What sets 2-[(2-Allyl-6-ethoxy-4-formylphenoxy)methyl]benzonitrile apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C20H19NO3 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2-[(2-ethoxy-4-formyl-6-prop-2-enylphenoxy)methyl]benzonitrile |
InChI |
InChI=1S/C20H19NO3/c1-3-7-16-10-15(13-22)11-19(23-4-2)20(16)24-14-18-9-6-5-8-17(18)12-21/h3,5-6,8-11,13H,1,4,7,14H2,2H3 |
Clave InChI |
JREBALXMQPZLBU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC2=CC=CC=C2C#N)CC=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910929.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide](/img/structure/B14910930.png)










![9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14910989.png)
